molecular formula C14H21NO2S B4760918 4-METHYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE

4-METHYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE

Cat. No.: B4760918
M. Wt: 267.39 g/mol
InChI Key: VNAOQNAEBUKKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 4-methyl group and a 3-methylphenylmethanesulfonyl group

Properties

IUPAC Name

4-methyl-1-[(3-methylphenyl)methylsulfonyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-12-6-8-15(9-7-12)18(16,17)11-14-5-3-4-13(2)10-14/h3-5,10,12H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAOQNAEBUKKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Methyl Group: The 4-methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the 3-Methylphenylmethanesulfonyl Group: This step involves the reaction of the piperidine derivative with 3-methylphenylmethanesulfonyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Synthesis of Precursors: Large quantities of the starting materials are synthesized or procured.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification and Isolation: The final product is purified using techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-METHYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE
  • 4-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE
  • 4-METHYL-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE

Uniqueness

4-METHYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE is unique due to the specific positioning of the methyl and methanesulfonyl groups, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group may impart distinct steric and electronic properties compared to its analogs, potentially leading to different pharmacological profiles and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE
Reactant of Route 2
Reactant of Route 2
4-METHYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.